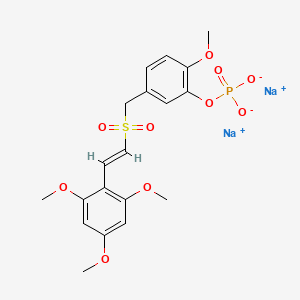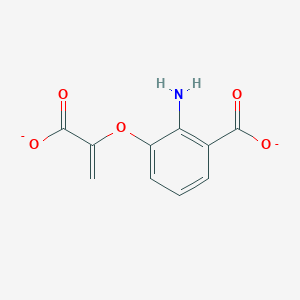
3-(1-Carboxylatovinyloxy)anthranilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-carboxylatovinyloxy)anthranilate is dicarboxylate anion of 3-(1-carboxyvinyloxy)anthranilic acid. It is a conjugate base of a 3-(1-carboxyvinyloxy)anthranilic acid.
Applications De Recherche Scientifique
Redox Chemistry and Iron Chelation : Anthranilic acid derivatives, including 3-hydroxyanthranilic acid, play a role in redox chemistry and iron chelation, which is significant for understanding their potential role in neurological disease development. These compounds inhibit the Fenton reaction by chelating iron and scavenging reactive oxygen species (ROS), with implications for diseases associated with elevated ROS levels (Chobot, Hadacek, Weckwerth, & Kubicová, 2015).
Neurological Applications : Studies on 3-hydroxyanthranilic acid in rat brain tissue have shown its role in the synthesis of quinolinic acid, an intermediate in the catabolic pathway of tryptophan to NAD. This has implications for understanding neurodegenerative phenomena and brain function (Foster, White, & Schwarcz, 1986).
Anti-inflammatory and Analgesic Properties : N-(3',4'-dimethoxycinnamonyl) anthranilic acid, a synthetic derivative, exhibits potent anti-inflammatory and analgesic properties, particularly in arthritis models. It shows potential for the treatment of rheumatoid and other forms of arthritis (Inglis et al., 2007).
Microbial Degradation Pathways : The degradation pathways of anthranilate in bacteria like Burkholderia cepacia have been explored, revealing novel insights into how these bacteria metabolize tryptophan through anthranilate (Chang, Mohseni, & Zylstra, 2003).
Synthesis in Yeast : Yeast strains have been engineered to synthesize tranilast and its analogs, demonstrating the potential for microbial production of these compounds. This has implications for the production of pharmaceuticals and therapeutics (Eudes et al., 2011).
Insecticidal Activity : Some anthranilic acid derivatives have been explored for their insecticidal activities, demonstrating potential for use in pest management (Liu et al., 2017).
Sustainable Production : Metabolic engineering in bacteria like Escherichia coli has been used to enhance the synthesis of anthranilate from glucose, offering a sustainable alternative for producing this valuable compound (Balderas-Hernández et al., 2009).
Organocatalysis : Anthranilic acids have been identified as effective catalysts for hydrazone and oxime formation, speeding up reactions used widely in molecular conjugation strategies (Crisalli & Kool, 2013).
Propriétés
Nom du produit |
3-(1-Carboxylatovinyloxy)anthranilate |
|---|---|
Formule moléculaire |
C10H7NO5-2 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
2-amino-3-(1-carboxylatoethenoxy)benzoate |
InChI |
InChI=1S/C10H9NO5/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4H,1,11H2,(H,12,13)(H,14,15)/p-2 |
Clé InChI |
GGCPIKCAFSGNKM-UHFFFAOYSA-L |
SMILES canonique |
C=C(C(=O)[O-])OC1=CC=CC(=C1N)C(=O)[O-] |
Synonymes |
3-enolpyruvoylanthranilate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



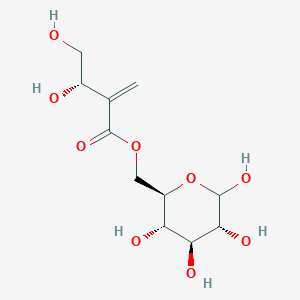
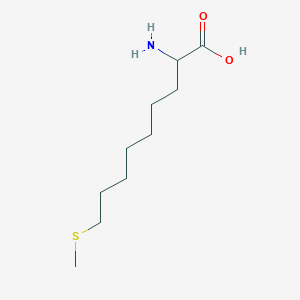
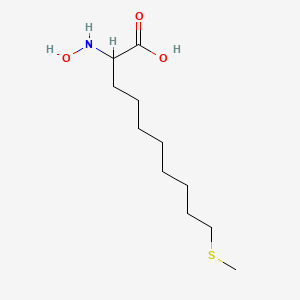
![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
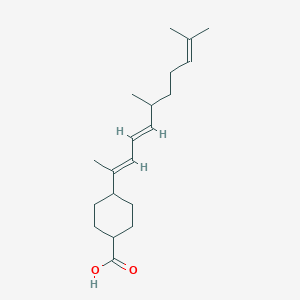

![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
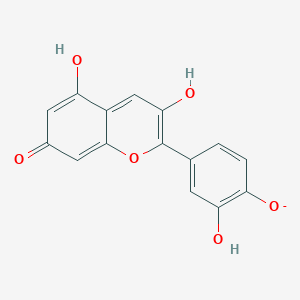
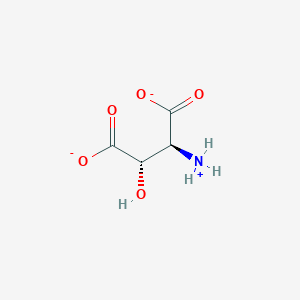
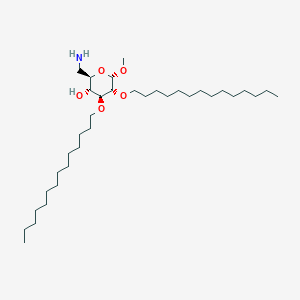
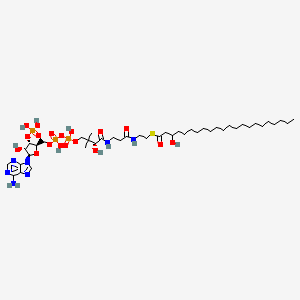
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
